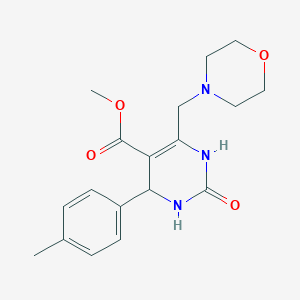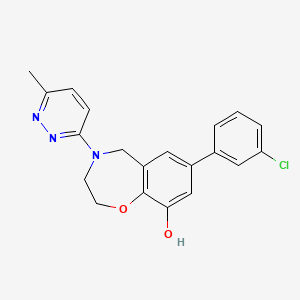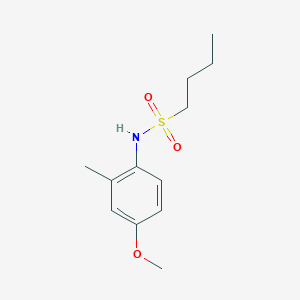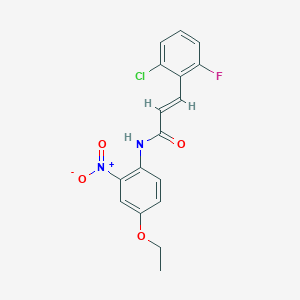![molecular formula C22H23N3O B5464443 [3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-phenylmethanone](/img/structure/B5464443.png)
[3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-phenylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-phenylmethanone is a complex organic compound that features a pyrazole ring, a piperidine ring, and a phenylmethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-phenylmethanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the piperidine ring and finally the phenylmethanone group. The reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced techniques such as microwave-assisted synthesis can also enhance the reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
[3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-phenylmethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
[3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-phenylmethanone has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-phenylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
Steviol glycoside: A glycoside responsible for the sweet taste of Stevia leaves.
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Uniqueness
What sets [3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-phenylmethanone apart from these similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c1-16-9-11-17(12-10-16)20-14-23-24-21(20)19-8-5-13-25(15-19)22(26)18-6-3-2-4-7-18/h2-4,6-7,9-12,14,19H,5,8,13,15H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHQDFOZKJPMOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(NN=C2)C3CCCN(C3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzothiazol-2-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B5464380.png)
![N-[(3-ethyl-4,5-dihydro-5-isoxazolyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5464384.png)

![4-{[2-(2-furoylamino)-3-(3-nitrophenyl)acryloyl]amino}butanoic acid](/img/structure/B5464387.png)
![3-[5-(4-bromophenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5464399.png)

![4-(3-{[2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinyl]carbonyl}benzyl)piperidine hydrochloride](/img/structure/B5464409.png)
![2-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]QUINOLIN-8-OL](/img/structure/B5464421.png)
![4-[(2,4-Difluorophenyl)methyl]-2,6-dimethylmorpholine](/img/structure/B5464439.png)

![N-(5-chloro-2-methoxyphenyl)-2-[[4-methyl-5-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B5464449.png)
![4-(2,6-dimethylpyridin-3-yl)-N-[2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl]pyrimidin-2-amine](/img/structure/B5464451.png)
![(1,3-dioxoisoindol-2-yl)methyl (Z)-3-(furan-2-yl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoate](/img/structure/B5464454.png)
